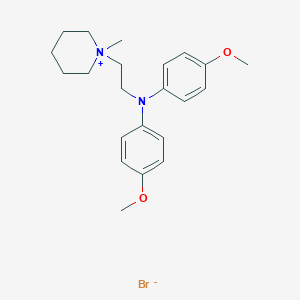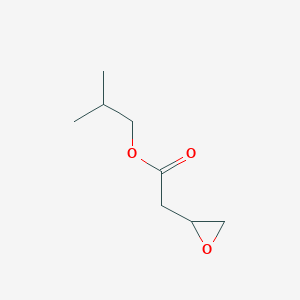
Isobutyl 3,4-epoxybutyrate
Übersicht
Beschreibung
Isobutyl 3,4-epoxybutyrate (IBE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBE is a type of epoxy ester that is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of Isobutyl 3,4-epoxybutyrate in different applications varies. In material science, Isobutyl 3,4-epoxybutyrate acts as a cross-linking agent, forming a network of polymer chains. In biotechnology, Isobutyl 3,4-epoxybutyrate is used as a substrate for the production of chiral compounds through enzymatic reactions. In pharmaceuticals, Isobutyl 3,4-epoxybutyrate has been shown to induce apoptosis in cancer cells through the activation of caspase-3.
Biochemische Und Physiologische Effekte
Isobutyl 3,4-epoxybutyrate has been shown to have various biochemical and physiological effects. In animal studies, Isobutyl 3,4-epoxybutyrate has been shown to have low toxicity and is rapidly metabolized in the liver. Isobutyl 3,4-epoxybutyrate has been shown to affect the expression of genes involved in apoptosis and cell proliferation. In addition, Isobutyl 3,4-epoxybutyrate has been shown to affect the activity of enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Isobutyl 3,4-epoxybutyrate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high purity. However, Isobutyl 3,4-epoxybutyrate has limitations, such as its limited solubility in water, which can affect its application in certain experiments.
Zukünftige Richtungen
For the study of Isobutyl 3,4-epoxybutyrate include the development of new synthesis methods and the study of its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Isobutyl 3,4-epoxybutyrate has been studied for its potential applications in various fields, including material science, biotechnology, and pharmaceuticals. In material science, Isobutyl 3,4-epoxybutyrate has been used as a cross-linking agent for polymers, improving their mechanical properties. In biotechnology, Isobutyl 3,4-epoxybutyrate has been used as a substrate for the production of chiral compounds, which are used in the synthesis of pharmaceuticals. In pharmaceuticals, Isobutyl 3,4-epoxybutyrate has been studied for its potential use as an anticancer agent.
Eigenschaften
CAS-Nummer |
100181-71-3 |
|---|---|
Produktname |
Isobutyl 3,4-epoxybutyrate |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-methylpropyl 2-(oxiran-2-yl)acetate |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
KLQCEQLRGRMLBI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CC1CO1 |
Kanonische SMILES |
CC(C)COC(=O)CC1CO1 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
ISOBUTYL 3,4-EPOXYBUTYRATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

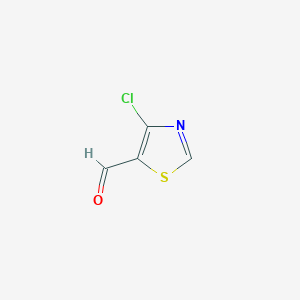
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
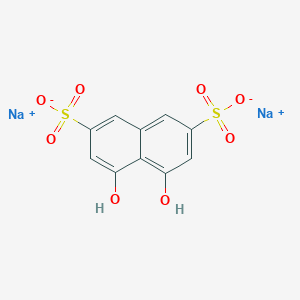
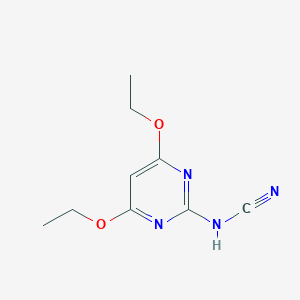
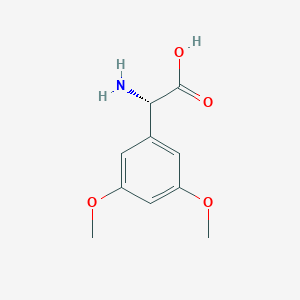
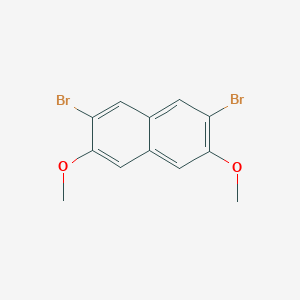
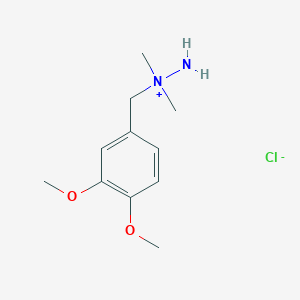
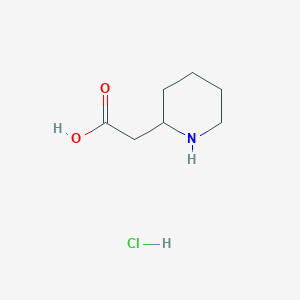
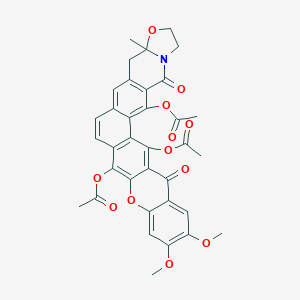
![Formamide, [14C]](/img/structure/B8465.png)
